Di-tert-butyl ether Di-tert-butyl ether
Brand Name: Vulcanchem
CAS No.: 6163-66-2
VCID: VC21338601
InChI: InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3
SMILES: CC(C)(C)OC(C)(C)C
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

Di-tert-butyl ether

CAS No.: 6163-66-2

Cat. No.: VC21338601

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Di-tert-butyl ether - 6163-66-2

CAS No. 6163-66-2
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 2-methyl-2-[(2-methylpropan-2-yl)oxy]propane
Standard InChI InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3
Standard InChI Key AQEFLFZSWDEAIP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(C)(C)C
Boiling Point 107.2 °C
Melting Point 130.23°C

Physical Properties

Di-tert-butyl ether exhibits well-defined physical characteristics that distinguish it within the ether family of compounds.

Basic Physical Characteristics

Di-tert-butyl ether is a colorless liquid with a distinctive camphor-like odor . It has a density of 0.7642 g/cm³ at 20°C, making it less dense than water . The compound features a melting point of −61°C (−78°F; 212K) and a boiling point of 107.2°C (225.0°F; 380.3K) . At 22°C, it exhibits a vapor pressure of 3730 Pa .

Table 1: Physical Properties of Di-tert-butyl Ether

PropertyValue
AppearanceColorless liquid
OdorCamphor-like
Density0.7642 g/cm³ (at 20°C)
Melting Point−61°C (−78°F; 212K)
Boiling Point107.2°C (225.0°F; 380.3K)
Vapor Pressure3730 Pa (at 22°C)

Molecular and Structural Data

The molecular structure of di-tert-butyl ether features a central oxygen atom bonded to two tertiary carbon atoms, each surrounded by three methyl groups. This arrangement contributes significantly to its chemical behavior, particularly regarding synthesis limitations.

Table 2: Molecular and Structural Data

PropertyValue
Chemical FormulaC8H18O or (C4H9)2O
Molar Mass130.23 g/mol
Percent CompositionC 73.78%, H 13.93%, O 12.29%
CAS Registry Number6163-66-2
Standard InChIInChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3
Standard InChIKeyAQEFLFZSWDEAIP-UHFFFAOYSA-N

Thermochemical Properties

The thermochemical properties of di-tert-butyl ether have been studied by various researchers, yielding slightly different values for the standard enthalpy of formation.

Table 3: Thermochemical Data

PropertyValueMethodReference
Standard Enthalpy of Formation-399.6 kJ·mol⁻¹--
Δ fH° gas-361.1 ± 0.8 kJ/molCcrSteele, Chirico, et al., 1996
Δ fH° gas-362.0 ± 1.6 kJ/molCcbFenwick, Harrop, et al., 1975
Δ fH° gas-361.9 ± 1.3 kJ/molCcbSmutny and Bondi, 1961

The slight variations in these measurements reflect different experimental methodologies and conditions, though they converge around similar values, indicating reliable thermochemical characterization .

Chemical Properties

Reactivity

Preparation Methods

Silver Carbonate Method

Di-tert-butyl ether can be synthesized by reacting a tert-butyl halide, such as tert-butyl chloride, with very dry silver carbonate . This procedure requires:

  • Continuous stirring in diethyl ether or pentane as a solvent

  • Room temperature conditions

  • Extended reaction time (24 hours)

The reaction produces several byproducts that must be separated from the desired product:

  • tert-butanol

  • isobutylene

  • carbon dioxide

  • silver chloride

Failed Synthesis Routes

A significant characteristic of di-tert-butyl ether is that it cannot be prepared through the Williamson ether synthesis, despite this being a common method for preparing other ethers . When attempted, the Williamson route yields isobutylene and tert-butanol instead of the desired ether product .

Limitations in Synthesis

Steric Hindrance Effects

The inability to synthesize di-tert-butyl ether via Williamson synthesis stems from the high steric hindrance around the carbon atoms . This synthesis limitation provides an instructive example of how molecular structure can fundamentally influence reaction pathways.

Mechanistic Considerations

The Williamson synthesis proceeds via an SN2 mechanism, requiring a backside attack by the nucleophile (alkoxide ion) on the electrophilic carbon of the alkyl halide . With di-tert-butyl ether:

  • Each tert-butyl group has three bulky methyl groups attached to the central carbon

  • These groups create significant steric hindrance around the reaction center

  • The hindered structure prevents the alkoxide ion from effectively approaching the carbon atom

  • The backside attack necessary for the SN2 mechanism becomes impossible

This mechanistic limitation demonstrates a classic example of steric effects controlling reaction outcomes in organic synthesis, making di-tert-butyl ether an interesting case study in physical organic chemistry.

Applications

Despite its relatively high cost compared to other ethers, di-tert-butyl ether finds applications in several specialized areas:

Laboratory Applications

Di-tert-butyl ether serves as a valuable tool in the chemistry laboratory for:

  • Organic extractions, where its unique solubility profile can be advantageous

  • Solvent for certain organic reactions, particularly those sensitive to peroxide contamination

  • Synthesis of methyl nitrate

Advantages in Application

The primary advantages of di-tert-butyl ether in applications include:

  • Exceptional stability during storage

  • No peroxide formation, eliminating associated hazards

  • Distinctive solubility properties due to its highly branched structure

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